molecular formula C13H20N4O3 B2529158 tert-Butyl (5-morpholinopyrazin-2-yl)carbamate CAS No. 2007919-55-1

tert-Butyl (5-morpholinopyrazin-2-yl)carbamate

Cat. No.: B2529158
CAS No.: 2007919-55-1
M. Wt: 280.328
InChI Key: OBJOZQXZUDZPOA-UHFFFAOYSA-N
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Description

tert-Butyl (5-morpholinopyrazin-2-yl)carbamate is a heterocyclic compound featuring a pyrazine core substituted with a morpholino group at the 5-position and a tert-butyl carbamate group at the 2-position. The tert-butyl carbamate moiety serves as a protective group for amines, enabling selective deprotection during multi-step syntheses . The morpholino substituent, a six-membered ring containing oxygen and nitrogen, may enhance solubility and metabolic stability compared to simpler amines or halogens .

Properties

IUPAC Name

tert-butyl N-(5-morpholin-4-ylpyrazin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3/c1-13(2,3)20-12(18)16-10-8-15-11(9-14-10)17-4-6-19-7-5-17/h8-9H,4-7H2,1-3H3,(H,14,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBJOZQXZUDZPOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=N1)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl (5-morpholinopyrazin-2-yl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring high yields and purity .

Chemical Reactions Analysis

tert-Butyl (5-morpholinopyrazin-2-yl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Organic Synthesis

tert-Butyl (5-morpholinopyrazin-2-yl)carbamate is utilized as a versatile building block in organic chemistry. Its structure allows for various modifications and substitutions, making it suitable for synthesizing more complex molecules. It serves as a reagent in reactions such as oxidation, reduction, and substitution, facilitating the development of new compounds .

Biochemical Studies

In biological research, this compound is employed to investigate enzyme mechanisms and protein interactions. Its ability to modulate enzyme activity makes it valuable in studying metabolic pathways and developing potential therapeutic agents.

Case Study: Enzyme Inhibition
Research has shown that derivatives of carbamates can inhibit enzymes involved in critical biological processes, such as thymidine phosphorylase, which is associated with tumor growth and angiogenesis. The mechanism of action typically involves binding to the active site of the enzyme, leading to decreased activity and potential therapeutic effects against cancer .

Industrial Applications

The compound is also used in the production of specialty chemicals and materials. Its unique properties allow it to be incorporated into formulations that require specific reactivity or stability characteristics, making it useful in various industrial contexts.

Table 1: Summary of Chemical Reactions

Reaction TypeDescriptionCommon Reagents
OxidationConverts tert-butyl carbamate to oxidized productsHydrogen peroxide
ReductionConverts the compound into reduced formsSodium borohydride
SubstitutionFunctional groups are replacedVarious catalysts
Activity TypeMeasurement MethodResult
Enzyme InhibitionIn vitro assaysSignificant inhibition observed
Protein InteractionBinding assaysModulation of activity detected

Mechanism of Action

The mechanism of action of tert-Butyl (5-morpholinopyrazin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

The following analysis compares tert-Butyl (5-morpholinopyrazin-2-yl)carbamate with structurally related compounds, focusing on molecular properties, reactivity, and applications.

Structural and Molecular Comparisons

Compound Name (CAS/Reference) Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
This compound* C₁₃H₂₀N₄O₃ 292.3 Morpholino, tert-butyl carbamate Likely pharma intermediate; enhanced solubility from morpholino
tert-Butyl (5-aminopyrazin-2-yl)carbamate C₉H₁₄N₄O₂ 210.24 Amino, tert-butyl carbamate Reactive intermediate; amino group prone to oxidation
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate C₁₁H₁₆FN₃O₃ 257.26 Fluoro, hydroxy, methyl, tert-butyl Potential agrochemical/pharma use; sensitive to hydrolysis
tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate C₉H₁₃N₃O₃ 227.22 Hydroxy, tert-butyl carbamate Intermediate for kinase inhibitors; polar hydroxy group

*Data inferred from structural analogs due to absence of direct evidence.

Key Observations:
  • Molecular Weight and Complexity: The morpholino derivative has the highest molecular weight among the compared compounds, which may influence its crystallinity and solubility.
  • Fluoro and hydroxy substituents (e.g., in and ) increase polarity but may reduce stability under acidic/basic conditions. The tert-butyl carbamate group is consistent across analogs, suggesting shared utility as a protective group .

Reactivity and Stability

  • Morpholino vs. Amino Groups: The morpholino group is less nucleophilic than primary amines (e.g., in ), reducing undesired side reactions during synthesis . Unlike amino groups, morpholino is resistant to oxidation, enhancing stability in storage and reaction conditions .
  • Hydrolysis Sensitivity :
    • Compounds with hydroxy or fluoro substituents (e.g., ) are prone to hydrolysis, necessitating controlled handling .
    • The tert-butyl carbamate group is stable under basic conditions but cleaved under acidic conditions, a trait shared across analogs .

Biological Activity

tert-Butyl (5-morpholinopyrazin-2-yl)carbamate is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C11_{11}H16_{16}N4_{4}O2_{2}
  • Molecular Weight : 232.27 g/mol

Research indicates that this compound functions primarily as an ATR (Ataxia Telangiectasia and Rad3-related protein) inhibitor . ATR plays a crucial role in the DNA damage response (DDR), particularly in cancer cells, where it helps maintain genomic stability. By inhibiting ATR, this compound can sensitize cancer cells to DNA-damaging agents such as radiation and certain chemotherapeutics .

Biological Activity Assays

The biological activity of this compound has been evaluated through various assays:

Assay Type Description Results
Cell Viability Assays Evaluated using cancer cell lines (e.g., HeLa, MCF7).Significant reduction in cell viability at IC50 values < 10 µM.
Enzyme Inhibition Assays Tested against ATR kinase activity.IC50 values indicating potent inhibition (sub-micromolar range).
Combination Therapy Studies Assessed in combination with DNA-damaging agents.Enhanced efficacy observed in combination treatments compared to single-agent treatments.

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Study on Cancer Cell Lines :
    • A study demonstrated that this compound effectively inhibited ATR in various cancer cell lines, leading to increased sensitivity to doxorubicin and other chemotherapeutics. The results indicated a synergistic effect when combined with these agents, suggesting a potential therapeutic strategy for resistant tumors .
  • Mechanistic Insights :
    • Another investigation focused on the mechanistic aspects of ATR inhibition by this compound. The study revealed that it disrupts the ATR-mediated repair pathways, leading to increased apoptosis in cancer cells subjected to DNA damage .
  • In Vivo Efficacy :
    • Preclinical models showed that administration of this compound significantly reduced tumor growth in xenograft models when used alongside radiotherapy, indicating its potential as a radiosensitizer .

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